Cas no 2229641-58-9 (1-chloro-4-(4-fluorophenyl)but-3-en-2-ol)
1-chloro-4-(4-fluorophenyl)but-3-en-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol
- 2229641-58-9
- EN300-1980162
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- Inchi: 1S/C10H10ClFO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6,10,13H,7H2/b6-3+
- InChI Key: VGPRUSAURPGLDZ-ZZXKWVIFSA-N
- SMILES: ClCC(/C=C/C1C=CC(=CC=1)F)O
Computed Properties
- Exact Mass: 200.0404208g/mol
- Monoisotopic Mass: 200.0404208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
1-chloro-4-(4-fluorophenyl)but-3-en-2-ol Pricemore >>
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| Enamine | EN300-1980162-0.05g |
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| Enamine | EN300-1980162-1.0g |
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| Enamine | EN300-1980162-10.0g |
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1-chloro-4-(4-fluorophenyl)but-3-en-2-ol Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol
Professional Introduction to 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol (CAS No. 2229641-58-9)
1-chloro-4-(4-fluorophenyl)but-3-en-2-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229641-58-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents in its molecular framework enhances its reactivity and makes it a valuable intermediate in synthetic organic chemistry.
The molecular structure of 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol consists of a butenol backbone with a chloro group at the first carbon and a 4-fluorophenyl group at the fourth carbon. This arrangement imparts distinct electronic and steric properties, making it a versatile building block for various chemical transformations. The compound’s ability to undergo nucleophilic substitution reactions, particularly at the chloro-substituted carbon, allows for the introduction of diverse functional groups, facilitating the synthesis of complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing fluoroaromatic moieties. The fluorine atom, due to its high electronegativity, can significantly influence the metabolic stability and binding affinity of drug candidates. 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol exemplifies this trend, as its fluorinated aromatic ring can enhance interactions with biological targets, potentially leading to more effective therapeutic outcomes.
Current research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. The butenol moiety in 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol provides a scaffold that can be modified to create various heterocycles, such as pyridines and pyrimidines, which are known for their biological activity. Studies have demonstrated that incorporating such structural features can improve drug-like properties, including solubility, bioavailability, and target specificity.
The synthesis of 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enantioselective transformations, have been employed to achieve high yields and purity. These techniques are crucial for producing pharmaceutical intermediates that meet stringent quality standards.
The compound’s potential applications extend beyond academic research; it holds promise for industrial-scale production of active pharmaceutical ingredients (APIs). The ability to functionalize the chloro group with various nucleophiles allows for the creation of a library of derivatives that can be screened for biological activity. This approach is particularly valuable in drug discovery pipelines where rapid access to diverse chemical scaffolds is essential.
Evaluation of 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol in preclinical studies has revealed intriguing pharmacokinetic profiles. The presence of both chloro and fluoro substituents appears to enhance metabolic stability while maintaining good oral bioavailability. These characteristics are desirable for developing drugs that require multiple daily dosing or have a short half-life. Furthermore, computational modeling studies have suggested that this compound may exhibit favorable interactions with enzymes involved in drug metabolism.
The role of fluorine in modulating pharmacological activity is well-documented, and 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol is no exception. Research indicates that fluorine atoms can increase binding affinity by participating in hydrogen bonding or hydrophobic interactions with biological targets. Additionally, fluorine’s electron-withdrawing effect can influence electronic properties, affecting reactivity and selectivity in chemical transformations.
In conclusion, 1-chloro-4-(4-fluorophenyl)but-3-en-2-ol (CAS No. 2229641-58-9) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting various diseases. Continued investigation into its pharmacological properties and synthetic applications will likely yield valuable insights into future drug discovery strategies.
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